Cas no 2229101-95-3 (tert-butyl N-2-(3-aminoprop-1-en-2-yl)-5-bromophenylcarbamate)
tert-butyl N-2-(3-aminoprop-1-en-2-yl)-5-bromophenylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-2-(3-aminoprop-1-en-2-yl)-5-bromophenylcarbamate
- EN300-1888704
- tert-butyl N-[2-(3-aminoprop-1-en-2-yl)-5-bromophenyl]carbamate
- 2229101-95-3
-
- Inchi: 1S/C14H19BrN2O2/c1-9(8-16)11-6-5-10(15)7-12(11)17-13(18)19-14(2,3)4/h5-7H,1,8,16H2,2-4H3,(H,17,18)
- InChI Key: YRBISBSDFWAVKV-UHFFFAOYSA-N
- SMILES: BrC1C=CC(C(=C)CN)=C(C=1)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 326.06299g/mol
- Monoisotopic Mass: 326.06299g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 339
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 64.4Ų
tert-butyl N-2-(3-aminoprop-1-en-2-yl)-5-bromophenylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1888704-0.05g |
tert-butyl N-[2-(3-aminoprop-1-en-2-yl)-5-bromophenyl]carbamate |
2229101-95-3 | 0.05g |
$983.0 | 2023-09-18 | ||
| Enamine | EN300-1888704-0.1g |
tert-butyl N-[2-(3-aminoprop-1-en-2-yl)-5-bromophenyl]carbamate |
2229101-95-3 | 0.1g |
$1031.0 | 2023-09-18 | ||
| Enamine | EN300-1888704-0.25g |
tert-butyl N-[2-(3-aminoprop-1-en-2-yl)-5-bromophenyl]carbamate |
2229101-95-3 | 0.25g |
$1078.0 | 2023-09-18 | ||
| Enamine | EN300-1888704-0.5g |
tert-butyl N-[2-(3-aminoprop-1-en-2-yl)-5-bromophenyl]carbamate |
2229101-95-3 | 0.5g |
$1124.0 | 2023-09-18 | ||
| Enamine | EN300-1888704-1.0g |
tert-butyl N-[2-(3-aminoprop-1-en-2-yl)-5-bromophenyl]carbamate |
2229101-95-3 | 1g |
$1172.0 | 2023-06-01 | ||
| Enamine | EN300-1888704-2.5g |
tert-butyl N-[2-(3-aminoprop-1-en-2-yl)-5-bromophenyl]carbamate |
2229101-95-3 | 2.5g |
$2295.0 | 2023-09-18 | ||
| Enamine | EN300-1888704-5.0g |
tert-butyl N-[2-(3-aminoprop-1-en-2-yl)-5-bromophenyl]carbamate |
2229101-95-3 | 5g |
$3396.0 | 2023-06-01 | ||
| Enamine | EN300-1888704-10.0g |
tert-butyl N-[2-(3-aminoprop-1-en-2-yl)-5-bromophenyl]carbamate |
2229101-95-3 | 10g |
$5037.0 | 2023-06-01 | ||
| Enamine | EN300-1888704-1g |
tert-butyl N-[2-(3-aminoprop-1-en-2-yl)-5-bromophenyl]carbamate |
2229101-95-3 | 1g |
$1172.0 | 2023-09-18 | ||
| Enamine | EN300-1888704-5g |
tert-butyl N-[2-(3-aminoprop-1-en-2-yl)-5-bromophenyl]carbamate |
2229101-95-3 | 5g |
$3396.0 | 2023-09-18 |
tert-butyl N-2-(3-aminoprop-1-en-2-yl)-5-bromophenylcarbamate Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on tert-butyl N-2-(3-aminoprop-1-en-2-yl)-5-bromophenylcarbamate
tert-butyl N-2-(3-aminoprop-1-en-2-yl)-5-bromophenylcarbamate: A Comprehensive Overview
The compound tert-butyl N-2-(3-aminoprop-1-en-2-yl)-5-bromophenylcarbamate, identified by the CAS number NO2229101-95-3, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a tert-butyl group, a phenyl ring substituted with a bromine atom, and an aminoalkene side chain. The molecule's structure provides a platform for diverse reactivity and functionality, making it a valuable compound in research and development.
Recent studies have highlighted the importance of this compound in the field of medicinal chemistry. Researchers have explored its role as an intermediate in the synthesis of bioactive molecules, particularly those with potential antimicrobial and anticancer properties. The presence of the bromine atom on the phenyl ring introduces electronic effects that can influence the molecule's reactivity, making it a versatile building block for constructing more complex structures.
In terms of synthesis, the compound can be prepared through a multi-step process involving nucleophilic substitution, coupling reactions, and carbamate formation. The use of modern catalytic systems has enabled efficient and selective synthesis of this compound, ensuring high yields and purity. The stability of the tert-butyl group under various reaction conditions further enhances its utility in organic transformations.
The application of tert-butyl N-2-(3-aminoprop-1-en-2-yl)-5-bromophenylcarbamate extends beyond traditional chemical synthesis. Recent advancements in materials science have demonstrated its potential as a precursor for the development of advanced polymers and coatings. The aminoalkene side chain can participate in polymerization reactions, leading to materials with tailored mechanical and thermal properties.
In addition to its synthetic applications, this compound has shown promise in biological systems. Studies have indicated that it may exhibit selective binding to certain proteins or enzymes, suggesting its potential as a lead compound in drug discovery. The bromine substituent on the phenyl ring could play a critical role in modulating the molecule's pharmacokinetic properties, such as absorption and metabolism.
The safety profile of this compound is another area of active research. Preliminary toxicity studies suggest that it exhibits low acute toxicity; however, further investigations are required to fully understand its long-term effects on human health and the environment. Regulatory agencies emphasize the importance of thorough safety assessments for compounds like this one to ensure their safe handling and use in industrial settings.
In conclusion, tert-butyl N-2-(3-aminoprop-1-en-2-yl)-5-bromophenylcarbamate represents a valuable addition to the arsenal of organic compounds available for research and development. Its unique structure, combined with recent advancements in synthetic methodologies and application studies, positions it as a key player in diverse fields ranging from pharmaceuticals to materials science. As research continues to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to scientific progress.
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